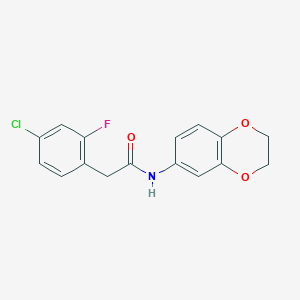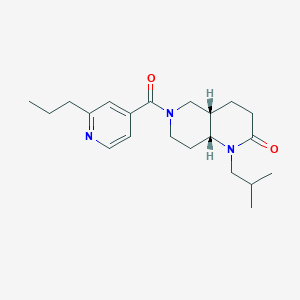![molecular formula C16H28N4O2 B5373057 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B5373057.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrazole ring, and several functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of functional groups. Common synthetic routes include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Pyrazole Ring: The pyrazole ring is typically formed through condensation reactions involving hydrazines and 1,3-diketones.
Introduction of Functional Groups: Functional groups such as amino and methoxy groups are introduced through substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mécanisme D'action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone can be compared with similar compounds, such as:
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- 5-Amino-pyrazoles
These compounds share structural similarities but differ in their functional groups and specific chemical properties
Propriétés
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-5-20-14(9-12(18-20)8-11(2)3)16(21)19-7-6-13(17)15(10-19)22-4/h9,11,13,15H,5-8,10,17H2,1-4H3/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQOQFQSQQMCY-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCC(C(C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CC[C@H]([C@H](C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B5372992.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)

![N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5373017.png)
![METHYL 3-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5373023.png)



![N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5373065.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B5373085.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
